molecular formula C44H58N4O13 B13711701 DBCO-PEG8-Mal

DBCO-PEG8-Mal

Cat. No.: B13711701
M. Wt: 850.9 g/mol
InChI Key: QVDWXJPVYDMUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DBCO-PEG8-Maleimide is a compound that combines a dibenzocyclooctyne (DBCO) moiety with a polyethylene glycol (PEG) linker and a maleimide group. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable covalent bonds with thiol groups and azide groups without the need for a copper catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DBCO-PEG8-Maleimide involves the conjugation of a DBCO moiety with a PEG linker and a maleimide group. The maleimide group is known for its high reactivity towards thiol groups, forming stable thioether bonds. The reaction typically occurs under mild conditions, often in aqueous or organic solvents such as dimethyl sulfoxide (DMSO), dichloromethane (DCM), or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of DBCO-PEG8-Maleimide follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is usually produced in reagent grade for research purposes, with options for GMP-grade production for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

DBCO-PEG8-Maleimide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Properties

Molecular Formula

C44H58N4O13

Molecular Weight

850.9 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C44H58N4O13/c49-40(11-12-44(53)48-35-38-7-2-1-5-36(38)9-10-37-6-3-4-8-39(37)48)45-16-19-54-21-23-56-25-27-58-29-31-60-33-34-61-32-30-59-28-26-57-24-22-55-20-17-46-41(50)15-18-47-42(51)13-14-43(47)52/h1-8,13-14H,11-12,15-35H2,(H,45,49)(H,46,50)

InChI Key

QVDWXJPVYDMUAJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN4C(=O)C=CC4=O

Origin of Product

United States

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